
2,4,5-Trichloro-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2O. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms and one methoxy group makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Chlorination of 6-Methoxypyrimidine: : One common method involves the chlorination of 6-methoxypyrimidine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2, 4, and 5 positions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2,4,5-trichloropyrimidine with methanol. This reaction is usually conducted in the presence of a base such as sodium methoxide, which facilitates the substitution of a chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production of 2,4,5-Trichloro-6-methoxypyrimidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 2,4,5-Trichloro-6-methoxypyrimidine readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace one or more chlorine atoms.
-
Oxidation and Reduction: : While less common, the compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a formyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and various amines are commonly used reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-5-chloro-6-methoxypyrimidine, 2,4,5-trimethoxypyrimidine, and other derivatives.
Oxidation Products: Oxidation of the methoxy group can yield 2,4,5-trichloro-6-formylpyrimidine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,4,5-Trichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for multiple applications.
Wirkmechanismus
The mechanism by which 2,4,5-Trichloro-6-methoxypyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit kinases, which are crucial for cell signaling and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-5-methoxypyrimidine: This compound is similar but has a different substitution pattern, which can lead to different reactivity and applications.
2,4,5-Trichloropyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-5-methoxypyrimidine: With one less chlorine atom, this compound has different chemical properties and reactivity.
Uniqueness
2,4,5-Trichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in synthesizing a wide range of derivatives for various applications.
Eigenschaften
Molekularformel |
C5H3Cl3N2O |
|---|---|
Molekulargewicht |
213.44 g/mol |
IUPAC-Name |
2,4,5-trichloro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
InChI-Schlüssel |
BZTPNKVJZQZTQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC(=N1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


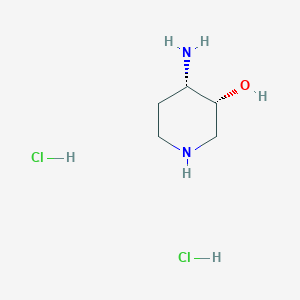
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
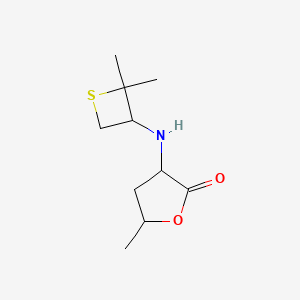
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
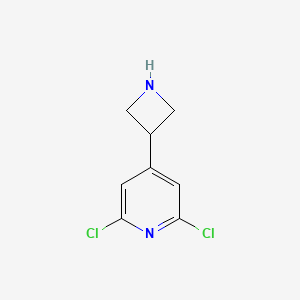
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)
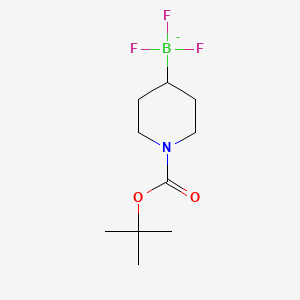
![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
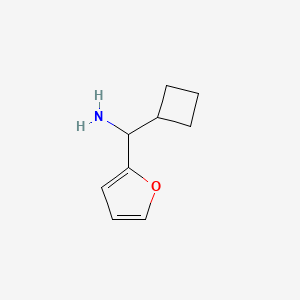

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
